N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-(prop-2-en-1-yl)benzenesulfonamide
Description
N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, oxadiazole, and sulfonamide groups
Properties
Molecular Formula |
C19H18ClN3O4S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxy-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C19H18ClN3O4S/c1-3-12-23(28(24,25)17-10-8-16(26-2)9-11-17)13-18-21-19(22-27-18)14-4-6-15(20)7-5-14/h3-11H,1,12-13H2,2H3 |
InChI Key |
YQGPGAZIENBLHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Oxadiazole to the Benzene Ring: The oxadiazole derivative is then reacted with a benzene sulfonamide derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group on the benzene ring can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its target, leading to increased potency.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Benzene, 1-chloro-4-methoxy-
- Benzene, 1-chloro-4-(chloromethyl)-
Uniqueness
N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both oxadiazole and sulfonamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
